molecular formula C11H16O B11949816 4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone CAS No. 63975-59-7

4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone

Cat. No.: B11949816
CAS No.: 63975-59-7
M. Wt: 164.24 g/mol
InChI Key: OHERZLWVBJCXOF-UHFFFAOYSA-N
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Description

4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone is an organic compound with the molecular formula C₁₁H₁₆O. It is a bicyclic ketone, which means it contains two fused rings and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone involves the reaction of 2-methylcyclohexanone with methyl vinyl ketone in the presence of benzenesulfonic acid as a catalyst. The reaction is carried out in dichloromethane at low temperatures (-50 to -55°C) and then allowed to warm up to -20°C. After the reaction is complete, the product is purified through a series of extractions and distillations .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over temperature and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone can undergo various types of chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form alcohols.

    Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.

Major Products Formed

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives or other substituted compounds.

Scientific Research Applications

4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of fragrances and flavoring agents due to its unique scent profile.

Mechanism of Action

The mechanism of action of 4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary, but typically involve interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone: The parent compound.

    4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenol: A reduced form with an alcohol group.

    4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenic acid: An oxidized form with a carboxylic acid group.

Uniqueness

This compound is unique due to its bicyclic structure and the presence of a ketone functional group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

CAS No.

63975-59-7

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

4a-methyl-3,4,5,6,7,8-hexahydronaphthalen-2-one

InChI

InChI=1S/C11H16O/c1-11-6-3-2-4-9(11)8-10(12)5-7-11/h8H,2-7H2,1H3

InChI Key

OHERZLWVBJCXOF-UHFFFAOYSA-N

Canonical SMILES

CC12CCCCC1=CC(=O)CC2

Origin of Product

United States

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